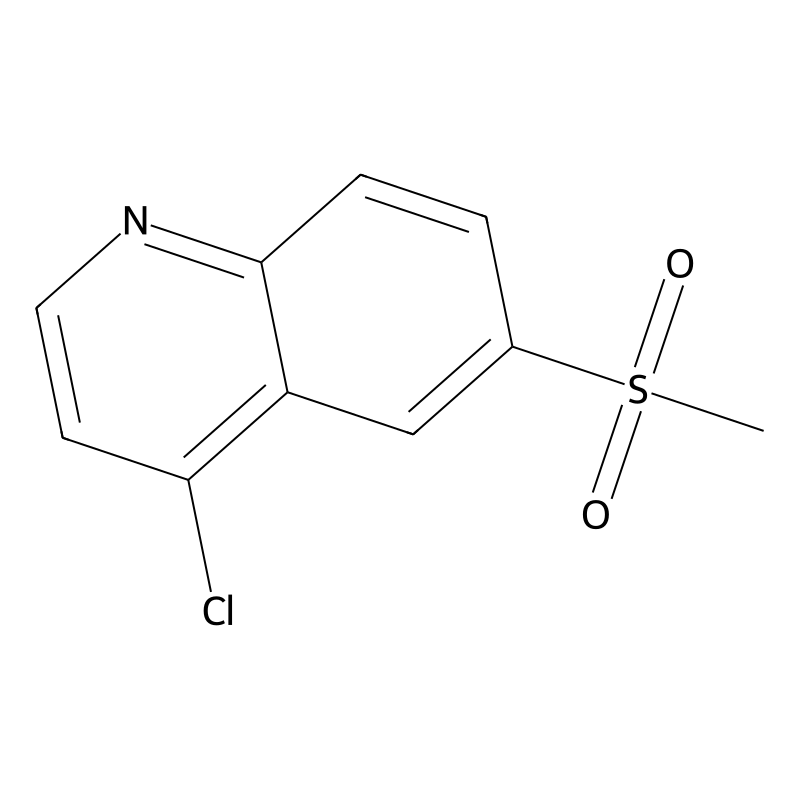4-Chloro-6-(methylsulfonyl)quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Medicinal Chemistry: The quinoline scaffold is present in numerous bioactive molecules with diverse therapeutic applications []. The presence of the chloride and methylsulfonyl groups on the quinoline ring might influence its biological activity. Researchers might explore its potential as a lead compound for drug discovery in various therapeutic areas.
- Material Science: Aromatic sulfonyl groups can participate in various non-covalent interactions, potentially influencing material properties []. 4-Chloro-6-(methylsulfonyl)quinoline could be investigated for its role in the design of functional materials.
4-Chloro-6-(methylsulfonyl)quinoline is a synthetic organic compound characterized by the presence of a chloro group at the fourth position and a methylsulfonyl group at the sixth position of the quinoline ring. Its molecular formula is , and it exhibits a complex structure that contributes to its biological and chemical properties. The compound is part of a larger family of quinoline derivatives, which are known for their diverse applications in medicinal chemistry.
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of different derivatives.
- Sulfonylation: The methylsulfonyl group can participate in reactions involving electrophiles, potentially modifying its biological activity.
- Reduction Reactions: The compound may be reduced to form amine derivatives, which can enhance its pharmacological profile.
These reactions are crucial for developing new compounds with improved efficacy or reduced toxicity.
Research indicates that 4-chloro-6-(methylsulfonyl)quinoline exhibits significant biological activities, particularly in the field of medicinal chemistry. It has been evaluated for:
- Antiviral Properties: Some studies suggest that quinoline derivatives possess activity against various viruses, including hepatitis B virus and other viral infections .
- Antiproliferative Effects: Compounds in this class have shown potential in inhibiting cancer cell proliferation, making them candidates for cancer therapy .
- Antimicrobial Activity: Quinoline derivatives are often explored for their antibacterial and antifungal properties.
The synthesis of 4-chloro-6-(methylsulfonyl)quinoline can be achieved through several methods:
- Chlorination of Quinoline Derivatives: Starting from 6-(methylsulfonyl)quinoline, chlorination can be performed using reagents like phosphorus oxychloride .
- Nucleophilic Substitution Reactions: The chloro group can be introduced through nucleophilic substitution on suitable precursors.
- Multi-step Synthesis: A combination of condensation reactions followed by chlorination and sulfonylation can yield the target compound from simpler starting materials .
4-Chloro-6-(methylsulfonyl)quinoline finds applications across various fields:
- Pharmaceutical Industry: Due to its biological activity, it is being studied as a potential drug candidate for treating viral infections and cancer.
- Chemical Research: It serves as an intermediate in synthesizing more complex quinoline derivatives.
- Agricultural Chemistry: Some quinoline derivatives are explored for their potential use as agrochemicals.
Studies on the interactions of 4-chloro-6-(methylsulfonyl)quinoline with biological targets have revealed important insights:
- Binding Affinity: Research indicates that this compound interacts with specific receptors or enzymes, influencing their activity.
- Mechanism of Action: Understanding how this compound affects cellular pathways is crucial for its development as a therapeutic agent.
- Synergistic Effects: Combining it with other compounds may enhance its efficacy against specific diseases.
Several compounds share structural similarities with 4-chloro-6-(methylsulfonyl)quinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloroquinoline | Chlorine at position 4 | Lacks the methylsulfonyl group |
| 6-Methylsulfonylquinoline | Methylsulfonyl at position 6 | Does not have the chloro substituent |
| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Different position of chlorine affects activity |
| 4-Aminoquinoline | Amino group at position 4 | Potentially different biological activities |
These compounds highlight the structural diversity within the quinoline family and underscore the unique properties imparted by specific substituents.








